molecular formula C12H17ClFNO2S B2819162 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1993099-22-1

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride

Cat. No.: B2819162
CAS No.: 1993099-22-1
M. Wt: 293.78
InChI Key: OVZGOLCOJKAOBX-UHFFFAOYSA-N
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Description

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound recognized in scientific research for its activity as a ligand of the Sigma-1 receptor. The Sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum and plasma membranes, playing a multifaceted role in cellular signaling, calcium homeostasis, and neuronal plasticity. This compound serves as a critical tool for investigators probing the complex pathophysiology of neurological and psychiatric disorders. Research into Sigma-1 receptor ligands like this one is pivotal for advancing our understanding of their potential neuroprotective, antidepressant, and anxiolytic properties. Studies suggest that modulation of the Sigma-1 receptor can influence glutamatergic, noradrenergic, and dopaminergic neurotransmission, making it a compelling target for conditions such as neuropathic pain, neurodegenerative diseases, and depression. The primary research value of this hydrochloride salt lies in its application in in vitro binding assays and in vivo pharmacological models to elucidate receptor function and evaluate therapeutic potential. By utilizing this compound, researchers can dissect specific signaling pathways and contribute to the development of novel pharmacotherapies. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZGOLCOJKAOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with potential biological activity. Its molecular formula is C12H16FNO2SHClC_{12}H_{16}FNO_2S\cdot HCl and it has a molecular weight of approximately 293.79 g/mol. This compound has garnered interest due to its structural features, which may confer specific pharmacological properties.

The compound features a thiane ring, which is a sulfur-containing heterocycle, and a fluorophenyl group that may influence its interaction with biological targets. The presence of the amino group suggests potential for interactions with various biomolecules, including proteins and nucleic acids.

Table 1: Summary of Biological Activities

Activity Details
Antimicrobial Limited data suggests potential antimicrobial properties against bacteria.
Anticancer Preliminary studies indicate possible cytotoxic effects on cancer cell lines.
Transport Inhibition May affect equilibrative nucleoside transporters (ENTs), impacting nucleoside uptake.

Antimicrobial Activity

A study exploring the antimicrobial properties of structurally similar compounds indicated that modifications in the thiane ring can enhance activity against mycobacteria. While direct studies on this specific compound are scarce, related compounds have shown promise in inhibiting bacterial growth, suggesting that 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride may share similar properties .

Cytotoxic Effects

In vitro experiments conducted on various cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity. For instance, research on related thiane derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Further studies are needed to establish the specific effects of 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride.

Inhibition of Nucleoside Transporters

Recent investigations into the structure-activity relationships of thiane derivatives have highlighted their potential as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters play critical roles in nucleotide metabolism and cellular signaling, making them attractive targets for drug development. The compound's structural features suggest it may inhibit ENT function, thus affecting cellular nucleoside levels .

Toxicological Profile

While detailed toxicological data specific to this compound is lacking, safety data sheets indicate that it is not classified under major hazardous categories . However, further toxicological assessments are necessary to evaluate its safety profile comprehensively.

Scientific Research Applications

The compound features a thiane ring with an amino group and a fluorophenyl substituent, which contributes to its biological activity.

Medicinal Chemistry

  • Antitumor Activity : Research has indicated that derivatives of thiane compounds exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that thiane derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the fluorophenyl group is hypothesized to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
  • Antimicrobial Properties : Compounds similar to 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride have shown promising results in antimicrobial assays against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study 1: Antitumor Activity

A recent study explored the effects of thiane derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride inhibited cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through HDAC inhibition .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of thiane-based compounds in models of oxidative stress-induced neuronal damage. Results showed that these compounds reduced cell death and oxidative stress markers, suggesting their potential use in neurodegenerative disease therapies .

Pharmacological Insights

The pharmacokinetics of this compound have not been extensively studied; however, its structural characteristics suggest favorable absorption and distribution properties. The fluorine atom may enhance lipophilicity, potentially improving bioavailability.

Comparison with Similar Compounds

Key Structural Features :

  • Core : The 1Lambda(6)-thiane-1,1-dione (thiomorpholine-1,1-dioxide) ring provides rigidity and polarity due to the sulfone group.
  • Substituents : A 4-fluorophenylmethyl group at the 4-position introduces aromaticity and electronic modulation via the fluorine atom.
  • Salt Form : Hydrochloride salt improves bioavailability and crystallinity .

Molecular Formula: C₁₂H₁₆ClFNO₂S Molecular Weight: ~293.79 g/mol (calculated based on substituent analysis and comparison with analogs) .

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the aryl substituent attached to the thiane-dione core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiane-Dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Suppliers/References
Target Compound (4-fluorophenylmethyl) 4-F-C₆H₄-CH₂ C₁₂H₁₆ClFNO₂S 293.79 Not specified Not listed in evidence
4-Amino-4-[(2-chlorophenyl)methyl]- analog 2-Cl-C₆H₄-CH₂ C₁₂H₁₇Cl₂NO₂S 310.23 >95% Fujifilm Wako
4-Amino-4-[(2-trifluoromethylphenyl)methyl]- analog 2-CF₃-C₆H₄-CH₂ C₁₃H₁₆ClF₃NO₂S ~358.79 99% ECHEMI suppliers
4-Amino-4-[(2-methoxyphenyl)methyl]- analog 2-OCH₃-C₆H₄-CH₂ C₁₃H₁₉ClNO₃S ~312.81 Not specified Multiple (e.g., Shandong Guibang Pharma)

Substituent Effects:

Chlorine (2-Cl): Larger atomic size than fluorine, contributing to increased lipophilicity (logP) and steric bulk . Trifluoromethyl (2-CF₃): Strong electron-withdrawing and hydrophobic effects, improving membrane permeability but possibly reducing solubility . Methoxy (2-OCH₃): Electron-donating group enhances solubility in polar solvents but may reduce metabolic stability .

Physicochemical Properties :

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. The 4-fluoro analog likely has moderate solubility due to balanced polarity, whereas the trifluoromethyl analog may show lower solubility .
  • Stability : Sulfone groups confer thermal and oxidative stability. Fluorine’s inductive effect further stabilizes the molecule against degradation .

Synthetic Considerations :

  • The 2-chloro and 2-trifluoromethyl analogs are commercially available with high purity (>95%), suggesting robust synthetic routes .
  • Methoxy-substituted derivatives are supplied by multiple manufacturers, indicating scalable production .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions. A plausible route includes:

  • Step 1: Formation of the thiane-1,1-dione core via sulfonation of a thiane precursor.
  • Step 2: Introduction of the 4-fluorophenylmethyl group through nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3: Amine functionalization and subsequent hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions.
    Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C during sensitive steps) and catalysts (e.g., Lewis acids for electrophilic substitutions). Continuous flow reactors, as noted in industrial methods for structurally similar fluorophenyl derivatives, can enhance reproducibility at scale .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy: Prioritize 1^1H and 13^13C NMR to confirm the fluorophenyl group (characteristic aromatic splitting patterns) and sulfone moiety (deshielded signals near δ 3.5–4.5 ppm for thiane-dione protons).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should validate the molecular formula (e.g., [M+H+^+]+^+ peak for C11_{11}H12_{12}FNO3_3S2_2).
  • HPLC: Purity assessment using reverse-phase chromatography with UV detection at 254 nm, given the aromatic fluorophenyl absorption .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can model:

  • Reaction Pathways: Predict intermediates and transition states for sulfonation or alkylation steps, reducing trial-and-error synthesis .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes with sulfur-binding pockets) using software like AutoDock Vina. Focus on the sulfone group’s electronegativity and fluorine’s hydrophobic effects .

Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Parameter Adjustment: Recalibrate computational models using experimental data (e.g., solvent polarity effects on solubility).
  • Cross-Validation: Compare results with structurally similar compounds, such as fluorophenyl-containing sulfonamides, to identify systematic errors. For instance, if predicted logP values deviate, revise atomic charge assignments in simulations .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility, and what are the implications for formulation in biological assays?

Methodological Answer:

  • Stability: The hydrochloride salt enhances hygroscopic stability compared to the free base. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the sulfone group).
  • Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO. If solubility is low (<1 mg/mL), consider co-solvents (e.g., cyclodextrins) or salt screening (e.g., mesylate or tartrate) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s toxicity or biological activity across studies?

Methodological Answer:

  • Source Evaluation: Cross-reference studies using authoritative databases (e.g., PubChem, EPA DSSTox) and exclude unreliable sources (e.g., ) .
  • Experimental Replication: Repeat assays under standardized conditions (e.g., OECD guidelines for cytotoxicity). For example, if nephrotoxicity is reported at ≥0.05 mM in rats, validate in human renal cell lines (e.g., HEK293) with dose-response curves .

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